3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
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Overview
Description
3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole, also known as BMOD, is a heterocyclic compound with a unique structure. This compound has been studied extensively due to its potential applications in a variety of fields. It has been used as an intermediate in the synthesis of other compounds, as a catalyst in organic reactions, and as an antioxidant in various biological systems. It has also been studied for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Scientific Research Applications
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole nucleus is integral to a wide array of synthetic molecules showcasing diverse biological activities. This structural feature enhances the binding of derivatives to various enzymes and receptors, leading to significant therapeutic applications. Research has spotlighted the development of 1,3,4-oxadiazole-based compounds, underlining their extensive use across medicinal chemistry for treating numerous diseases. These compounds exhibit a range of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects, making them valuable for drug development (Verma et al., 2019).
Synthetic and Pharmacological Advancements
1,3,4-Oxadiazoles, possessing favorable physical, chemical, and pharmacokinetic properties, demonstrate enhanced pharmacological activities through hydrogen bond interactions. Recent literature emphasizes the synthesis of compounds with oxadiazole rings, showcasing antibacterial, anti-inflammatory, and anticancer properties. This review highlights the latest compounds and their activities, providing insights for future research in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Applications in Biological Roles
The versatility of 1,3,4-oxadiazole derivatives in treating various diseases is well-documented. Innovative methods for synthesizing these derivatives have been developed, focusing on their medicinal applications. This comprehensive review covers recent advancements in the synthesis and biological applications of 1,3,4-oxadiazole candidates, suggesting their potential in exploring new therapeutic species for societal benefit (Nayak & Poojary, 2019).
Synthetic Strategies for Psychological Disorders
Oxadiazoles, including 1,3,4-oxadiazole, play a significant role in treating mental health issues. This review summarizes synthetic strategies for oxadiazole derivatives effective against psychological disorders, providing valuable synthesis information for researchers aiming to discover new molecules with these moieties. The focus on mental health treatment underlines the importance of oxadiazole derivatives in developing drugs with superior efficacy and minimal side effects (Saxena et al., 2022).
Diverse Biological Activities
Heterocyclic 1,3,4-oxadiazole compounds exhibit a broad spectrum of pharmacological activities. Their unique anti-inflammatory, antimicrobial, antitumor, and other biological effects make them key targets for synthesizing new drugs. The extensive range of activities offered by these compounds paves the way for developing safer and more effective pharmaceuticals, highlighting the oxadiazole nucleus as a cornerstone in new drug development (Bala, Kamboj, & Kumar, 2010).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-3-5(4(9)2-6)8-10-7-3/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYIHIPQJMAIPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362836 |
Source
|
Record name | 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165066-97-7 |
Source
|
Record name | 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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